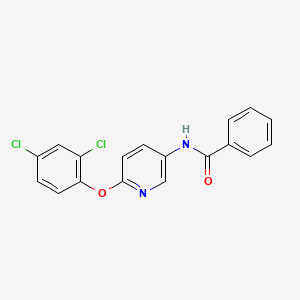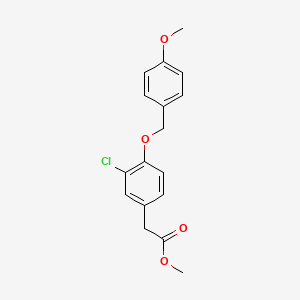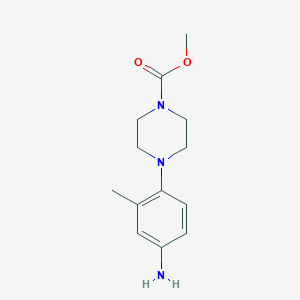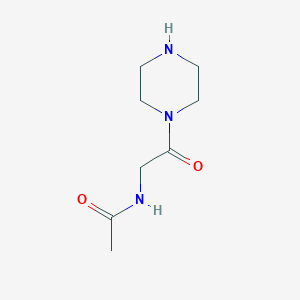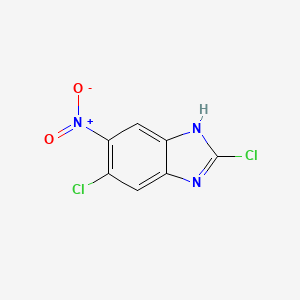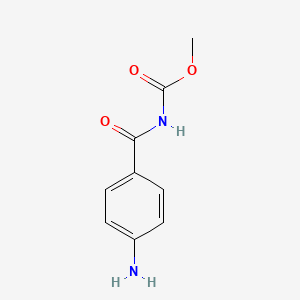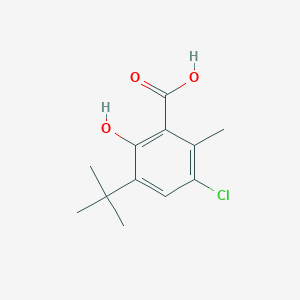![molecular formula C8H11N3 B15358123 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B15358123.png)
2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a heterocyclic compound characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydropyrrolo[3,4-d]imidazole core. This compound belongs to the class of imidazoles, which are known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole typically involves multiple steps, starting with the construction of the imidazole ring. One common approach is the cyclization of a suitable precursor containing the cyclopropyl group and the necessary nitrogen atoms. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Imidazole: A simpler heterocyclic compound with similar biological and chemical properties.
Pyrrolopyrazine: A related compound with a pyrrole and pyrazine ring structure, known for its biological activities.
Tetrahydropyrrolo[3,4-c]pyrazole: Another related compound with a similar core structure.
Uniqueness: 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
InChI |
InChI=1S/C8H11N3/c1-2-5(1)8-10-6-3-9-4-7(6)11-8/h5,9H,1-4H2,(H,10,11) |
Clave InChI |
KMVNXPWNUVXKIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(N2)CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)

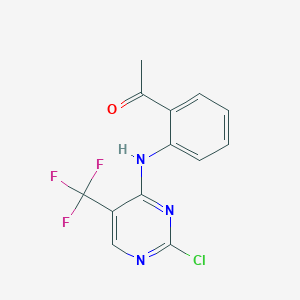
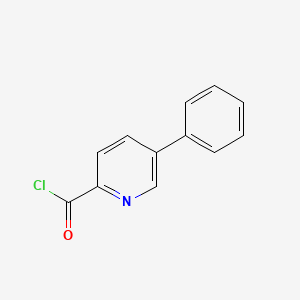
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
